Cholest-5-en-3-ol (3beta)-, nonanoate (CAS 1182-66-7), commonly known as cholesteryl nonanoate or cholesteryl pelargonate, is a saturated, nine-carbon aliphatic ester of cholesterol. In procurement and material science, it is primarily valued as an intermediate-chain mesogen that exhibits enantiotropic liquid crystalline behavior, specifically forming stable smectic and chiral nematic (cholesteric) phases. The compound typically undergoes a solid-to-mesophase transition around 77–80°C and a cholesteric-to-isotropic clearing transition at approximately 90–92°C [1]. Beyond its foundational role in tuning the pitch and phase boundaries of thermochromic mixtures, its saturated acyl chain provides critical oxidative stability and structural rigidity when incorporated into solid lipid nanoparticles (SLNs) and cholestosome drug delivery systems [2].
Generic substitution of cholesteryl nonanoate with other cholesteryl esters severely disrupts both thermal phase behavior and formulation stability. Replacing it with short-chain aliphatic esters (e.g., cholesteryl acetate) eliminates the stable smectic phase entirely, as the smectic phase only emerges when the acyl chain reaches approximately nine carbons[1]. Conversely, substituting it with unsaturated esters like cholesteryl oleate lowers the clearing point by over 40°C and introduces double bonds that are highly susceptible to oxidative degradation during storage [2]. Furthermore, replacing it with aromatic derivatives like cholesteryl benzoate shifts the solid-to-cholesteric transition too high (approx. 145°C), rendering the material unusable for room-temperature or body-temperature thermochromic applications without excessive dilution [3].
Pure cholesteryl nonanoate exhibits a solid-to-mesophase transition at ~77–80°C, while pure cholesteryl benzoate transitions at ~145°C . However, when cholesteryl nonanoate is blended with cholesteryl benzoate and cholesteryl oleyl carbonate, the mixture forms a solid solution that depresses the smectic A to twisted nematic (SA*-N*) phase transition to a highly tunable window of 23.7°C to 36.1°C [1].
| Evidence Dimension | Solid-to-mesophase / SA*-N* transition temperature |
| Target Compound Data | ~77–80°C (Pure), 23.7–36.1°C (in ternary blend) |
| Comparator Or Baseline | Cholesteryl benzoate (Pure: ~145°C) |
| Quantified Difference | Blending cholesteryl nonanoate with cholesteryl benzoate and cholesteryl oleyl carbonate depresses the transition temperature by over 100°C compared to pure cholesteryl benzoate. |
| Conditions | Differential scanning calorimetry (DSC) under precise thermal control. |
Buyers must procure cholesteryl nonanoate as a critical blending agent to pull the thermochromic response of rigid aromatic esters down to usable room- or body-temperature ranges.
The saturation and specific chain length of cholesteryl nonanoate provide a distinct thermal window compared to unsaturated analogs. Cholesteryl nonanoate maintains its cholesteric phase up to an isotropic clearing point of approximately 90–92°C[1]. In contrast, cholesteryl oleate (an 18-carbon unsaturated ester) exhibits a much lower smectic-to-cholesteric transition at 45.4°C and clears to an isotropic liquid at just 50.7°C [2].
| Evidence Dimension | Cholesteric-to-Isotropic Clearing Point |
| Target Compound Data | 90–92°C (Cholesteryl nonanoate) |
| Comparator Or Baseline | 50.7°C (Cholesteryl oleate) |
| Quantified Difference | Cholesteryl nonanoate offers a clearing point ~40°C higher than cholesteryl oleate. |
| Conditions | Volumetric and DSC analysis of chromatographically purified materials. |
Procurement for high-temperature industrial thermography or wide-range mesophase formulations requires the higher clearing point of the saturated nonanoate chain.
Cholesteryl nonanoate exhibits complex, non-Newtonian flow behaviors critical for coating applications. Rheological measurements demonstrate that it undergoes shear thinning followed by Newtonian flow in the cholesteric phase, and non-Newtonian flow at high shear rates in the smectic-A phase [1]. Notably, it displays a distinct peak in viscosity at the cholesteric to smectic-A transition, a 'type-II' character that is further enhanced (widening the blue phase temperature range) when doped with 20 wt% 4-octyloxy-4-cyanobiphenyl (8OCB) [1].
| Evidence Dimension | Shear-dependent viscosity across phase transitions |
| Target Compound Data | Distinct viscosity peak at N-SmA transition (Type-II character) |
| Comparator Or Baseline | Standard Newtonian isotropic melts |
| Quantified Difference | Distinct shear-thinning and non-Newtonian transition peaks absent in standard isotropic fluids. |
| Conditions | Rheological measurement on cooling from the isotropic phase. |
This shear-responsive viscosity dictates the extrusion and coating processability of the compound when manufacturing thermo-responsive membranes or liquid crystal displays.
Because cholesteryl nonanoate effectively depresses the high melting points of aromatic cholesteryl esters, it is a mandatory precursor for formulating ternary liquid crystal mixtures (often with cholesteryl benzoate and cholesteryl oleyl carbonate) that exhibit color-play between 25°C and 35°C[1].
Leveraging its saturated C9 chain, cholesteryl nonanoate is utilized to construct lipid nanoparticles that can survive lyophilization (freeze-drying) without the destruction of the nanoparticle structure or the premature release of encapsulated nucleic acid payloads, a significant functional difference from standard oxidation-prone liposomes [2].
Binary mixtures of cholesteryl nonanoate (e.g., 64% cholesteryl nonanoate with 36% cholesteryl oleyl carbonate) are embedded into polymer membranes to create pulsatile, on-off drug delivery systems that trigger precisely at human skin temperature (32°C) due to the sharp phase transitions of the lipid blend [3].